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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 4-
Methoxy-3-nitrophenol. The document outlines its fundamental physicochemical properties,

details a common synthetic route, and provides an in-depth analysis of its expected

spectroscopic characteristics. Through a combination of aggregated data and predictive

analysis based on established chemical principles, this guide serves as a critical resource for

professionals engaged in chemical research and pharmaceutical development.

Introduction
4-Methoxy-3-nitrophenol is an aromatic organic compound of significant interest in the fields

of medicinal chemistry and materials science. Its molecular structure, featuring a phenol, a

methoxy group, and a nitro group, imparts a unique electronic and reactive profile. This makes

it a valuable intermediate in the synthesis of a variety of more complex molecules, including

those with potential therapeutic applications such as antimicrobial and anti-inflammatory

agents. A thorough understanding of its structure is paramount for its effective utilization in

research and development.
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The fundamental physicochemical properties of 4-Methoxy-3-nitrophenol are summarized in

the table below. This data is essential for its handling, characterization, and application in

experimental settings.

Property Value Reference

Molecular Formula C₇H₇NO₄

Molecular Weight 169.14 g/mol

IUPAC Name 4-Methoxy-3-nitrophenol

CAS Number 15174-02-4

Appearance Yellow solid

Melting Point 78-80 °C

Solubility

Soluble in many organic

solvents (alcohols, esters,

ethers), low solubility in water.
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Synthesis of 4-Methoxy-3-nitrophenol
A common and effective method for the synthesis of 4-Methoxy-3-nitrophenol is through the

nitration of 4-methoxyphenol. The following protocol is a representative example of this

synthetic approach.

Experimental Protocol: Synthesis via Nitration
Materials:

4-Methoxyphenol

Nitric acid (70%)

Sulfuric acid (concentrated)
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Ice

Sodium bicarbonate solution (saturated)

Dichloromethane

Anhydrous magnesium sulfate

Round bottom flask

Magnetic stirrer

Dropping funnel

Beakers

Separatory funnel

Rotary evaporator

Procedure:

In a round bottom flask cooled in an ice bath, a solution of 4-methoxyphenol in

dichloromethane is prepared.

A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to nitric acid,

keeping the temperature low.

The nitrating mixture is added dropwise to the solution of 4-methoxyphenol with constant

stirring, maintaining the reaction temperature below 5 °C.

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room

temperature to ensure complete reaction.

The reaction is quenched by carefully pouring the mixture over crushed ice.

The organic layer is separated using a separatory funnel.

The aqueous layer is extracted twice with dichloromethane.
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The combined organic extracts are washed with a saturated sodium bicarbonate solution to

neutralize any remaining acid, followed by a wash with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield pure 4-Methoxy-3-nitrophenol.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 4-Methoxy-3-nitrophenol.

Spectroscopic Data and Structure Elucidation
The following sections detail the expected spectroscopic data for 4-Methoxy-3-nitrophenol.
While experimental data for this specific compound is not readily available in public databases,

these predictions are based on the analysis of its functional groups and comparison with

structurally similar molecules.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methoxy protons, and the phenolic proton.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H Phenolic -OH

~7.5 Doublet 1H Aromatic C2-H

~7.3 Doublet of Doublets 1H Aromatic C6-H

~7.0 Doublet 1H Aromatic C5-H

~3.9 Singlet 3H Methoxy -OCH₃

Interpretation: The phenolic proton is expected to be downfield due to deshielding and potential

hydrogen bonding. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-

trisubstituted benzene ring. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~155 C4 (bearing -OCH₃)

~148 C1 (bearing -OH)

~140 C3 (bearing -NO₂)

~125 C6

~118 C2

~115 C5

~56 -OCH₃

Interpretation: The carbons attached to electronegative atoms (oxygen and nitrogen) will be

shifted downfield. The quaternary carbons (C1, C3, and C4) will generally show weaker signals

than the protonated carbons.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Predicted Wavenumber
(cm⁻¹)

Functional Group Vibration

3500-3200 (broad) O-H Stretching

3100-3000 C-H (aromatic) Stretching

2950-2850 C-H (aliphatic) Stretching

1600-1450 C=C (aromatic) Stretching

1550-1475 N-O (nitro) Asymmetric Stretching

1360-1290 N-O (nitro) Symmetric Stretching

1250-1000 C-O Stretching

Interpretation: The broad O-H stretch is indicative of the phenolic hydroxyl group. The strong

absorptions for the nitro group are key diagnostic peaks. The C-O stretching bands will

correspond to both the phenolic and methoxy ether linkages.

Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern.

m/z Interpretation

169 Molecular ion [M]⁺

154 Loss of -CH₃

139 Loss of -NO

123 Loss of -NO₂

111 Further fragmentation
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Interpretation: The molecular ion peak at m/z 169 confirms the molecular weight. Common

fragmentation pathways would involve the loss of the methyl group from the methoxy moiety

and the loss of the nitro group or its components.

Biological Context and Potential Signaling
Pathways
While specific biological activities and signaling pathway involvement for 4-Methoxy-3-
nitrophenol are not extensively documented, its use as an intermediate in the synthesis of

antimicrobial and anti-inflammatory compounds suggests that its derivatives may interact with

key cellular signaling cascades.

Based on the known activities of related phenolic and nitrophenolic compounds, it is plausible

that downstream products of 4-Methoxy-3-nitrophenol could modulate inflammatory pathways

such as the NF-κB and MAPK signaling cascades. These pathways are central to the cellular

response to inflammatory stimuli and are common targets for anti-inflammatory drugs.

Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism by which a derivative of 4-
Methoxy-3-nitrophenol might exert anti-inflammatory effects by inhibiting the NF-κB signaling

pathway.
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Caption: Hypothetical inhibition of the NF-κB pathway.
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Conclusion
This technical guide has provided a detailed structural elucidation of 4-Methoxy-3-
nitrophenol, encompassing its physicochemical properties, a reliable synthetic protocol, and a

thorough analysis of its expected spectroscopic signatures. The predictive nature of the

spectroscopic data presented herein offers a valuable baseline for researchers in the absence

of comprehensive experimental spectra. Furthermore, the exploration of its potential biological

context provides a foundation for future investigations into the therapeutic applications of its

derivatives. This document serves as a foundational resource for scientists and professionals in

the ongoing development of novel chemical entities for pharmaceutical and other applications.

To cite this document: BenchChem. [Elucidation of the Structure of 4-Methoxy-3-nitrophenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081317#4-methoxy-3-nitrophenol-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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